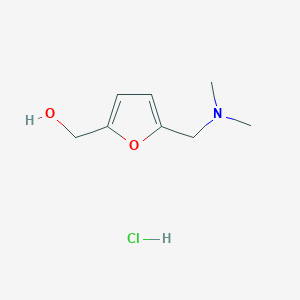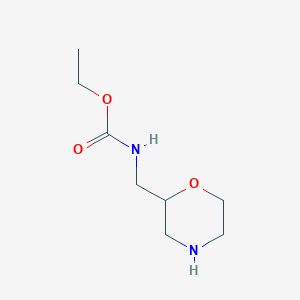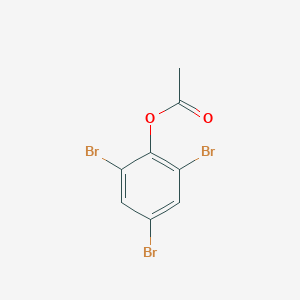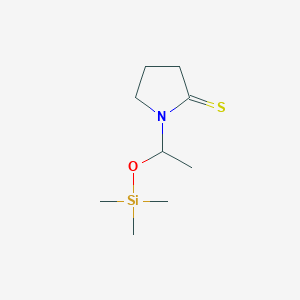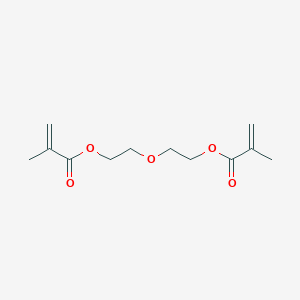
二乙二醇二甲基丙烯酸酯
描述
Diethylene glycol dimethacrylate is a high boiling monomer with low vapor pressure which is used in free radical polymerization .
Synthesis Analysis
The diacrylate/dimethacrylate based on polypropylene glycol (molecular weight 400) were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm−1 showed the formation of diacrylate and dimethacrylate .Molecular Structure Analysis
The molecular formula of Diethylene glycol dimethacrylate is C12H18O5 . It contains a total of 34 bonds, including 16 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 2 esters (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
Diethylene glycol dimethacrylate can be used in free radical copolymer crosslinking reactions . When used with methyl methacrylate, it leads to gel point at relatively low concentrations because of the nearly equivalent reactivities of all the double bonds involved .Physical And Chemical Properties Analysis
Diethylene glycol dimethacrylate is a liquid at 20°C . It has a molecular weight of 242.27 . It has a boiling point of 134°C/2mmHg , a flash point of 140°C , and a specific gravity of 1.07 at 20/20 . It is insoluble in water .科学研究应用
Hydrogel Synthesis
DEGDMA is commonly used as a cross-linker in the synthesis of hydrogels. Hydrogels are three-dimensional polymer networks capable of retaining large amounts of water. The use of DEGDMA in hydrogel synthesis allows for the creation of materials with specific mechanical properties and responsiveness to environmental stimuli. These hydrogels have applications in tissue engineering , where they can mimic the extracellular matrix, and in drug delivery systems , where their injectability and stimuli-responsiveness are advantageous .
3D Printing Materials
The reactivity of DEGDMA makes it a valuable monomer in the formulation of resins for 3D printing. It allows for the production of intricate structures with high resolution and fidelity. In scientific research, 3D printed objects made with DEGDMA can be used for prototyping medical devices, creating models for surgical planning, and fabricating scaffolds for tissue engineering .
Photopolymerizable Resins
DEGDMA is a component in photopolymerizable resins used in various applications, including coatings, adhesives, and inks. Its ability to polymerize upon exposure to light enables the creation of materials with specific properties, such as hardness, flexibility, and resistance to solvents .
作用机制
Target of Action
Diethylene glycol dimethacrylate (DEGDMA) is primarily used as a cross-linking agent in the polymerization process . Its primary targets are monomers such as methyl methacrylate, where it forms cross-links between polymer chains .
Mode of Action
DEGDMA interacts with its targets through a process known as free radical polymerization . In this process, DEGDMA forms covalent bonds with the monomers, creating a three-dimensional network of interconnected polymer chains . This cross-linking process enhances the hardness, heat resistance, weather resistance, solvent resistance, and frictional properties of the resulting polymer .
Biochemical Pathways
Degdma has been shown to exhibit cytotoxic and genotoxic effects on human gingival fibroblasts via the induction of reactive oxygen species .
Result of Action
The primary result of DEGDMA’s action is the formation of a cross-linked polymer network, which has enhanced physical and chemical properties compared to the individual monomers . In a biological context, exposure to DEGDMA can lead to cytotoxic and genotoxic effects, potentially causing cell damage .
Action Environment
The efficacy and stability of DEGDMA’s action as a cross-linking agent can be influenced by environmental factors such as temperature and the presence of initiators or catalysts . It is recommended to handle DEGDMA in a well-ventilated area or outdoors due to its potential health hazards .
安全和危害
未来方向
Diethylene glycol dimethacrylate is used in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers . It is used as a monomer to prepare Hydroxyapatite/Poly methyl methacrylate composites , indicating its potential in the field of material science and biomedical engineering.
属性
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCMNSHQOZQILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-18-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(oxydi-2,1-ethanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044882 | |
| Record name | Di(ethylene glycol) dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid, with an ester-like odor; [HSDB] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
120-125 °C at 0.27 kPa | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.056 @ 20 °C | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | Diethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethylene glycol dimethacrylate | |
Color/Form |
Colorless liquid | |
CAS RN |
2358-84-1 | |
| Record name | Diethylene glycol, dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2358-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol bis(methacrylate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002358841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di(ethylene glycol) dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxydi-2,1-ethanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R42PUI926F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DEGDMA?
A1: Diethylene glycol dimethacrylate has a molecular formula of C14H22O6 and a molecular weight of 286.32 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize DEGDMA?
A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) spectroscopy [], and UV-Vis spectroscopy [] to characterize DEGDMA and its polymers. FTIR helps identify functional groups, NMR provides structural information, and UV-Vis is useful for studying polymerization kinetics and interactions with other molecules.
Q3: How does the crosslinking ability of DEGDMA compare to other crosslinking agents?
A3: DEGDMA exhibits a higher crosslinking ability compared to ethylene glycol dimethacrylate (EGDMA), leading to faster polymerization rates and greater acceleration in vinyl-divinyl comonomer systems. [, ]
Q4: What are some common applications of DEGDMA in material science?
A4: DEGDMA finds applications in various fields. It is commonly used in the synthesis of hydrogels [, , ], microspheres [, , , ], and nanoparticles [, , ]. Its ability to form crosslinked polymer networks makes it suitable for applications requiring controlled drug release [, ], enhanced mechanical properties [, , ], and stimuli-responsive behavior [, , ].
Q5: Can DEGDMA be used to enhance the thermal properties of materials?
A6: Yes, studies have shown that incorporating DEGDMA into materials like silk fibers can improve their thermal stability. The decomposition peak of DEGDMA-grafted silk fibers shifted to higher temperatures, indicating enhanced thermal resistance. []
Q6: What factors influence the morphology of microspheres produced using DEGDMA?
A7: The concentration of DEGDMA during microsphere preparation significantly affects the final particle morphology. Higher concentrations can lead to rough surface particles instead of the desired monodisperse microspheres. [] Solvent viscosity and monomer solubility also play crucial roles. []
Q7: How does DEGDMA interact with specific amino acids in silk fibers during grafting?
A8: DEGDMA exhibits reactivity toward tyrosine, histidine, serine, and arginine residues in silk fibers, leading to a decrease in their composition upon grafting. The other amino acid residues remain relatively unaffected. []
Q8: How does solvent quality during polymerization affect the network structure of DEGDMA-based copolymers?
A9: The choice of solvent during polymerization significantly impacts the final network structure of DEGDMA-based copolymers. Solvent quality influences the extent of primary cyclization, affecting the mechanical and structural properties of the resulting polymer hydrogel network. []
Q9: Can DEGDMA be used in the fabrication of surface-enhanced Raman scattering (SERS) substrates?
A10: Yes, researchers have successfully fabricated SERS substrates using DEGDMA microparticles decorated with gold nanoparticles. This combination significantly enhances the Raman signal of target molecules, enabling sensitive detection of analytes like DNA. []
Q10: How does the chemical structure of the crosslinking agent affect the properties of pressure-sensitive adhesives (PSAs) based on 2-EHA/n-BA?
A11: The chemical structure of the crosslinking agent plays a crucial role in determining the adhesion properties of PSAs. PSAs with DEGDMA exhibited enhanced tack and peel strength compared to those with other crosslinking agents. The longer ethylene oxide chain and bulky methyl group in DEGDMA's structure contribute to its superior performance. []
Q11: Can the properties of DEGDMA-based hydrogels be tailored for specific applications?
A12: Yes, the properties of DEGDMA-based hydrogels can be fine-tuned by adjusting the concentration of ionic comonomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS). This modification influences the equilibrium swelling, mechanical behavior, and swelling–deswelling kinetics of the hydrogels, allowing researchers to optimize their properties for targeted applications. []
Q12: What are the potential environmental impacts of DEGDMA, and are there strategies for mitigating them?
A12: While the provided research doesn't extensively cover the environmental impact of DEGDMA, it's crucial to acknowledge that like many chemicals, it may pose environmental risks if not handled and disposed of properly. Research into biodegradable alternatives and efficient recycling and waste management strategies is crucial for mitigating any negative environmental impacts.
Q13: Are there alternative materials to DEGDMA, and how do their properties and costs compare?
A14: The search for DEGDMA alternatives is an ongoing area of research driven by the need for cost-effective and potentially more sustainable materials. Researchers are exploring different crosslinking agents with varying chain lengths and functionalities. [, , ] The choice of the best alternative depends on the specific application requirements, considering factors like mechanical properties, biocompatibility, and cost.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



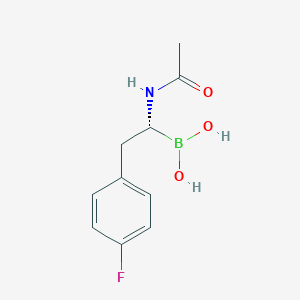






![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
